molecular formula C34H38O4P2 B13739309 (R)-T-Phos CAS No. 173371-58-9

(R)-T-Phos

Cat. No.: B13739309
CAS No.: 173371-58-9
M. Wt: 572.6 g/mol
InChI Key: RSCYVRLLTJPYTP-PSWJWLENSA-N
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Description

®-T-Phos is a chiral ligand used in asymmetric synthesis, particularly in catalytic processes. It is known for its high enantioselectivity and efficiency in various chemical reactions, making it a valuable tool in the field of organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-T-Phos typically involves the reaction of a phosphine precursor with a chiral auxiliary. The reaction conditions often include the use of solvents such as toluene or dichloromethane and catalysts like palladium or rhodium complexes. The process may require precise temperature control and inert atmosphere to prevent oxidation.

Industrial Production Methods

In industrial settings, the production of ®-T-Phos may involve large-scale reactions using automated systems to ensure consistency and purity. The use of high-pressure reactors and continuous flow systems can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

®-T-Phos undergoes various types of chemical reactions, including:

    Oxidation: Involves the addition of oxygen or removal of hydrogen.

    Reduction: Involves the addition of hydrogen or removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in reactions with ®-T-Phos include:

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substituting agents: Such as alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from reactions involving ®-T-Phos depend on the specific reaction conditions and reagents used. These products often include chiral compounds with high enantiomeric purity, which are valuable in pharmaceutical and fine chemical industries.

Scientific Research Applications

®-T-Phos has a wide range of applications in scientific research, including:

    Chemistry: Used as a chiral ligand in asymmetric catalysis to produce enantiomerically pure compounds.

    Biology: Employed in the synthesis of biologically active molecules, such as natural products and pharmaceuticals.

    Medicine: Utilized in the development of drugs with specific chiral properties, enhancing their efficacy and reducing side effects.

    Industry: Applied in the production of fine chemicals, agrochemicals, and materials with specific chiral characteristics.

Mechanism of Action

The mechanism of action of ®-T-Phos involves its interaction with metal catalysts to form chiral complexes. These complexes facilitate the selective transformation of substrates into chiral products. The molecular targets and pathways involved include the coordination of ®-T-Phos to the metal center, which then activates the substrate for the desired reaction.

Comparison with Similar Compounds

Similar Compounds

Compounds similar to ®-T-Phos include other chiral phosphine ligands such as:

    BINAP: 2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl

    DIPAMP: 1,2-Bis[(2-methoxyphenyl)phenylphosphino]ethane

    SEGPHOS: 5,5’-Bis(diphenylphosphino)-4,4’-bi-1,3-benzodioxole

Uniqueness

®-T-Phos is unique due to its high enantioselectivity and efficiency in catalytic processes. Its ability to form stable complexes with various metal catalysts and its versatility in different types of chemical reactions make it a valuable tool in asymmetric synthesis.

Properties

CAS No.

173371-58-9

Molecular Formula

C34H38O4P2

Molecular Weight

572.6 g/mol

IUPAC Name

[(2R,3R,5R,6R)-3-(diphenylphosphanylmethyl)-5,6-dimethoxy-5,6-dimethyl-1,4-dioxan-2-yl]methyl-diphenylphosphane

InChI

InChI=1S/C34H38O4P2/c1-33(35-3)34(2,36-4)38-32(26-40(29-21-13-7-14-22-29)30-23-15-8-16-24-30)31(37-33)25-39(27-17-9-5-10-18-27)28-19-11-6-12-20-28/h5-24,31-32H,25-26H2,1-4H3/t31-,32-,33+,34+/m0/s1

InChI Key

RSCYVRLLTJPYTP-PSWJWLENSA-N

Isomeric SMILES

C[C@@]1([C@](O[C@H]([C@@H](O1)CP(C2=CC=CC=C2)C3=CC=CC=C3)CP(C4=CC=CC=C4)C5=CC=CC=C5)(C)OC)OC

Canonical SMILES

CC1(C(OC(C(O1)CP(C2=CC=CC=C2)C3=CC=CC=C3)CP(C4=CC=CC=C4)C5=CC=CC=C5)(C)OC)OC

Origin of Product

United States

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